Kigamicin C is a novel antibiotic antiproliferative with novel action.
Kigamicin C was discovered by an anti-austerity strategy, targeting cancer cells/' tolerance to starvation. It selectively kills PANC-1 cells (a pancreatic cell line) at concentrations 100 times lower under nutrient starved conditions than in normal conditions. It is active in vivo against a human pancreatic cancer xenograft model. Kigamicin C also inhibits the growth of Gram positive bacteria including MRSA, but is not active against Gram negative bacteria.
Kigamicin C
CAS No.:
Cat. No.: VC20759044
Molecular Formula: C41H47NO16
Molecular Weight: 809.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H47NO16 |
|---|---|
| Molecular Weight | 809.8 g/mol |
| IUPAC Name | (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
| Standard InChI | InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 |
| Standard InChI Key | JXSADZFORZMJRI-KUPVXKSBSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC |
| SMILES | CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC |
| Canonical SMILES | CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC |
| Appearance | Pale yellow powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Kigamicin C is characterized by the molecular formula C41H47NO16 and has a molecular weight of 809.81 g/mol . The compound features a unique aglycone structure consisting of a fused octacyclic ring system containing multiple six-membered rings and an oxazolidine group . This complex polycyclic structure contributes to its distinctive biological activities and physical properties.
Physical and Chemical Properties
Kigamicin C demonstrates specific solubility characteristics that affect its application in research and potential therapeutic use. The compound exhibits good solubility in organic solvents including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor water solubility . This solubility profile presents both challenges and opportunities for drug formulation and delivery systems. The compound's stability is influenced by environmental conditions, particularly temperature, with recommended storage at -20°C to maintain its integrity .
Structural Features
The structure of Kigamicin C includes a sugar chain composed of deoxy sugars, specifically amicetose and oleandrose, attached to the aglycone . The complete IUPAC name of the compound is (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione . This complex structure reflects the compound's sophisticated biosynthetic origin and contributes to its specialized biological activities.
Table 1: Physical and Chemical Properties of Kigamicin C
Discovery and Isolation
Original Discovery
Kigamicin C was discovered as part of the kigamicin family of compounds through a deliberate screening strategy targeting the anti-austerity mechanism of cancer cells . This discovery approach specifically sought compounds that could selectively kill cancer cells under nutrient-deprived conditions, which represents a novel paradigm in anticancer drug discovery. The compound was first isolated from the culture broth of Amycolatopsis sp. ML630-mF1, a soil bacterium belonging to the Actinomycetes family .
Isolation and Purification Techniques
The isolation process for Kigamicin C involves culturing the bacterium Amycolatopsis sp. ML630-mF1 in a suitable medium, followed by extraction and purification using various chromatographic techniques. The structure of Kigamicin C was elucidated through comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The determination of its structure was part of a broader effort to characterize the entire kigamicin family, with the structural studies initially conducted on Kigamicin D as the major component before extending to the other kigamicins including Kigamicin C .
Mechanism of Action
Primary Molecular Target
Kigamicin C exerts its anticancer effects primarily through the blockade of aPKB/Akt activation, a process that is normally triggered by nutrient withdrawal in cancer cells . The Akt signaling pathway is crucial for cell survival, especially under stress conditions such as nutrient deprivation. By inhibiting this pathway, Kigamicin C effectively prevents cancer cells from adapting to nutrient-starved environments, leading to their selective death.
Signaling Pathways Affected
The primary biochemical pathway affected by Kigamicin C is the PI3K/Akt pathway, which plays a central role in regulating cellular metabolism, growth, proliferation, and survival. Cancer cells often exhibit upregulated PI3K/Akt signaling to promote their survival under stress conditions, making this pathway a valuable target for anticancer therapeutics. Kigamicin C's ability to block this pathway specifically under nutrient-deprived conditions represents a selective approach to targeting cancer cells while potentially sparing normal cells.
Cellular Effects and Consequences
At the cellular level, Kigamicin C has been reported to induce necrosis in human myeloma cells and exhibits cytotoxicity against pancreatic cancer cells, particularly under nutrient-starved conditions. This selectivity is significant because many solid tumors experience nutrient deprivation due to insufficient vascularization, creating a microenvironment where Kigamicin C could be particularly effective. The compound's ability to kill cancer cells at concentrations 100 times lower under nutrient-starved conditions than in normal conditions highlights its potential for targeted cancer therapy with reduced systemic toxicity .
Biological Activities
Selective Cytotoxicity
One of the most remarkable properties of Kigamicin C is its selective cytotoxicity against cancer cells under nutrient-deprived conditions. Studies have demonstrated that Kigamicin C can kill PANC-1 pancreatic cancer cells at concentrations approximately 100 times lower under nutrient-starved conditions compared to normal nutrient conditions . This selectivity suggests that Kigamicin C specifically targets metabolic adaptations that allow cancer cells to survive in nutrient-poor environments, representing a novel approach to cancer therapy.
In Vivo Efficacy
Kigamicin C has shown promising results in preclinical studies, demonstrating efficacy against human pancreatic cancer xenograft models. The compound has been effective when administered both subcutaneously and orally, suggesting flexibility in potential therapeutic applications . While specific data on Kigamicin C is limited, a related compound, Kigamicin D, showed good therapeutic activity against PANC-1 cells implanted into nude mice through both subcutaneous and oral administration routes . These findings highlight the potential translational value of the kigamicin family of compounds.
Comparative Analysis with Other Kigamicins
Structural Relationships
Kigamicin C belongs to a family of compounds that includes Kigamicins A, B, D, and E. All kigamicins share a similar aglycone structure consisting of a fused octacyclic ring system with multiple six-membered rings and an oxazolidine group . The primary structural differences among these compounds relate to their sugar chain composition, with variations in the number and type of deoxy sugars attached to the aglycone . These structural differences likely contribute to the variations in biological activities observed across the kigamicin family.
Comparative Biological Activities
While all kigamicins exhibit anticancer and antimicrobial properties, there are notable differences in their potency and selectivity. Kigamicin C demonstrates selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions, a property shared with other kigamicins but with varying degrees of potency. Kigamicin D has been more extensively studied in vivo, showing significant therapeutic activity against PANC-1 xenografts in nude mice . The comparative analysis of the kigamicins provides valuable insights into structure-activity relationships and may guide the development of optimized derivatives with enhanced therapeutic properties.
Table 3: Comparison of Kigamicin C with Other Kigamicins
Research Applications and Future Prospects
Current Research Applications
Kigamicin C is currently utilized in several research contexts, primarily focusing on its potential as an anticancer agent. Its unique mechanism of action targeting the nutrient starvation tolerance of cancer cells makes it valuable for studying cancer metabolism and stress adaptation mechanisms . Additionally, the compound serves as a tool for investigating the PI3K/Akt signaling pathway, which is crucial in cancer biology and numerous other cellular processes. The antimicrobial properties of Kigamicin C also make it relevant for research on novel antibiotics, particularly against resistant Gram-positive bacteria like MRSA .
Development Challenges and Future Directions
Despite its promising properties, several challenges must be addressed before Kigamicin C can advance to clinical applications. Its poor water solubility presents formulation challenges that need to be overcome for effective drug delivery . More extensive toxicological studies are needed to evaluate its safety profile and potential side effects. Future research directions may include the development of synthetic or semi-synthetic derivatives with improved pharmacokinetic properties, more detailed mechanistic studies to fully elucidate its mode of action, and combination studies with established cancer therapies to explore potential synergistic effects. The dual anticancer and antimicrobial properties of Kigamicin C also suggest the potential for dual-purpose therapeutic applications that could be explored in future research.
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